Diphenyl diselenide

Catalog No.
S590409
CAS No.
1666-13-3
M.F
C12H10Se2
M. Wt
312.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl diselenide

CAS Number

1666-13-3

Product Name

Diphenyl diselenide

IUPAC Name

(phenyldiselanyl)benzene

Molecular Formula

C12H10Se2

Molecular Weight

312.1 g/mol

InChI

InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H

InChI Key

YWWZCHLUQSHMCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2

Synonyms

Phenyl Diselenide; (Phenyldiselanyl)benzene; NSC 49763

Canonical SMILES

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2

Antioxidant and Neuroprotective Properties:

DPDS has been investigated for its potential to protect cells from oxidative stress, which is an imbalance between free radicals and antioxidants in the body. This imbalance can contribute to the development of various diseases, including neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. Studies have shown that DPDS may help to reduce oxidative stress and protect neurons in cell cultures and animal models [, ].

Anti-inflammatory Effects:

Inflammation is a natural response of the immune system to injury or infection. However, chronic inflammation can contribute to various diseases, including autoimmune diseases and cardiovascular disease. DPDS has been shown to exhibit anti-inflammatory effects in cell cultures and animal models [].

Diphenyl diselenide is a chemical compound with the formula (C6H5)2Se2(C_6H_5)_2Se_2. It appears as a yellow solid and serves as an oxidized derivative of benzeneselenol. This compound is notable for its symmetrical structure and is utilized in organic synthesis as a source of the phenylselenyl group. The compound exhibits a Se-Se bond length of 2.29 Å, with idealized C2C_2-symmetry similar to that of hydrogen peroxide .

Diphenyl diselenide does not possess a well-defined mechanism of action in biological systems. However, research suggests it might inhibit δ-aminolevulinate dehydratase (δ-ALA-D), an enzyme crucial in heme biosynthesis, in brain, liver, and kidney tissues []. This inhibitory effect requires further investigation.

Diphenyl diselenide is a toxic compound. Here are some safety concerns:

  • Acute Toxicity: It is harmful upon inhalation and ingestion [, ].
  • Organ Damage: Prolonged or repeated exposure can cause damage to organs [, ].
  • Environmental Hazard: It is highly toxic to aquatic life [, ].

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling diphenyl diselenide [, ].
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Properly dispose of waste according to regulations.

  • Reduction Reaction:
    (C6H5)2Se2+2Na2PhSeNa(C_6H_5)_2Se_2+2\text{Na}\rightarrow 2\text{PhSeNa}
    Here, sodium reduces diphenyl diselenide to form sodium phenylselenide, which is a useful nucleophile for introducing the phenylselenyl group in various organic reactions.
  • Chlorination Reaction:
    (C6H5)2Se2+Cl22PhSeCl(C_6H_5)_2Se_2+Cl_2\rightarrow 2\text{PhSeCl}
    In this reaction, diphenyl diselenide reacts with chlorine to produce phenylselenochloride, a powerful electrophile used in nucleophilic substitution reactions .

These reactions illustrate the compound's utility in synthesizing other organoselenium compounds.

Diphenyl diselenide exhibits significant biological activities, particularly as an antioxidant. It has been shown to alleviate oxidative stress by oxidizing various thiols, which can be beneficial in models of free-radical-induced damage. Studies indicate that diphenyl diselenide enhances the oxidation rate of glutathione and other thiols, especially at physiological pH levels. This activity suggests potential therapeutic applications against oxidative stress-related conditions .

Diphenyl diselenide can be synthesized through several methods:

  • Oxidation of Benzeneselenoate: This is the primary method, where benzeneselenoate is oxidized to yield diphenyl diselenide.
  • Grignard Reagent Method: Another approach involves using Grignard reagents to generate benzeneselenol, which can then be oxidized to form diphenyl diselenide .

These methods highlight the compound's versatility in synthetic organic chemistry.

Diphenyl diselenide finds applications in various fields:

  • Organic Synthesis: It serves as a precursor for introducing selenium into organic molecules.
  • Pharmacology: Due to its antioxidant properties, it is being explored for potential use in treating conditions related to oxidative stress.
  • Material Science: Its unique properties make it useful in developing new materials with specific electrical or optical characteristics .

Research has indicated that diphenyl diselenide interacts with thiols in a catalytic manner. It can oxidize thiols through a proposed catalytic cycle involving the formation of unstable intermediates and subsequent regeneration of diphenyl diselenide. This interaction underscores its potential role as a redox-active agent in biological systems .

Diphenyl diselenide shares similarities with several other organoselenium compounds. Here are some notable comparisons:

CompoundFormulaKey Characteristics
Diphenyl ditelluride(C6H5)2Te2(C_6H_5)_2Te_2Similar structure but contains tellurium instead of selenium; exhibits different reactivity patterns.
Benzene selenolC6H5SeHC_6H_5SeHA precursor to diphenyl diselenide; less stable and reactive compared to diphenyl diselenide.
SelenocystineC6H10N2O4SeC_6H_{10}N_2O_4SeContains selenium in an amino acid framework; exhibits different biological activities related to protein synthesis.
Dimethyl diselenide(CH3)2Se2(CH_3)_2Se_2Similar reactivity but with methyl groups; used primarily in organic synthesis .

Diphenyl diselenide's unique combination of stability, reactivity, and biological activity distinguishes it from these similar compounds, making it a valuable reagent in both synthetic and biological contexts.

Melting Point

63.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (97.83%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.83%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1666-13-3

Wikipedia

Diphenyl diselenide

General Manufacturing Information

Diselenide, diphenyl: INACTIVE

Dates

Modify: 2023-08-15
Huang and Lumb. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis. Nature Chemistry, doi: 10.1038/s41557-020-00603-z, published online 21 December 2020

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